molecular formula C22H20ClN3O3S2 B2565656 N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-93-7

N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2565656
CAS No.: 686771-93-7
M. Wt: 473.99
InChI Key: CSYGJCWRTUUHHM-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-acetamide moiety linked to a 5-chloro-2-methoxyphenyl group. The molecular weight and hydrogen-bonding capacity (H-bond donor: 1; H-bond acceptor: 6) suggest moderate solubility and membrane permeability .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-13-3-6-15(7-4-13)26-21(28)20-16(9-10-30-20)25-22(26)31-12-19(27)24-17-11-14(23)5-8-18(17)29-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYGJCWRTUUHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with an acylating agent to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential biological activity can be explored. The thieno[3,2-d]pyrimidine core is known for its activity against various biological targets, making this compound a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is likely related to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Thieno[3,2-d]pyrimidinone 5-Cl, 2-OCH₃ (phenyl); 4-CH₃ (thienopyrimidine) ~465.6 (estimated) Not explicitly reported (inferred)
N-(4-Chloro-2-methoxy-5-methylphenyl)-...hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidinone 4-Cl, 2-OCH₃, 5-CH₃ (phenyl); 4-CH₃ (core) Higher due to hexahydro Enhanced conformational flexibility
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 2,3-diCl (phenyl); 4-CH₃ (pyrimidine) 344.21 Antibacterial activity (reported)
2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Quinazolinone 2-CF₃ (phenyl); 4-CH₃ (quinazolinone) ~469.5 (estimated) Improved lipophilicity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-diCH₃ (pyrimidine); 4-CH₃ (pyridinyl) 304.39 Crystal structure reported

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidinone vs.
  • Dihydropyrimidinone (): Simpler core with fewer π-electrons, likely reducing π-π stacking interactions with biological targets compared to the target compound’s thienopyrimidine system .
  • Quinazolinone (): Larger planar structure may enhance DNA intercalation or kinase inhibition but could reduce solubility .

Substituent Effects

  • Chloro vs.
  • Methoxy and Methyl Groups : The 2-OCH₃ and 4-CH₃ groups in the target compound balance electron donation and hydrophobicity, possibly optimizing blood-brain barrier penetration .

Acetamide Side Chain Variations

  • Pyridinyl () vs.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thienopyrimidine core, which is known for its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C23H19ClN4O4, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H19ClN4O4
Molecular Weight448.88 g/mol
IUPAC NameThis compound
Melting PointNot specified

The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in disease processes, particularly those related to microbial infections and possibly cancer.

Antimicrobial Activity

Research indicates that compounds related to thienopyrimidines exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria and fungi. The presence of the thienopyrimidine moiety is critical for this activity.

  • In Vitro Studies :
    • Compounds tested in vitro demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds.
    • A study highlighted that compounds with substituted amido or imino side chains at position 3 exhibited enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Cytotoxicity

While the antimicrobial properties are promising, the cytotoxic effects of this compound have also been evaluated:

  • Hemolytic Assays : These assays were conducted to assess the toxicity of the most potent derivatives. Results indicated that many compounds remained non-toxic at concentrations up to 200 µmol/L .

Case Studies

Several studies have focused on the biological activity of thienopyrimidine derivatives:

  • Antibacterial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated significant antibacterial activity with MIC values ranging from 0.5 to 10 µg/mL depending on the specific strain tested.
  • Antifungal Properties : Other derivatives showed antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action.

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